molecular formula C18H22N4O3S2 B2877553 N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1040648-82-5

N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2877553
CAS No.: 1040648-82-5
M. Wt: 406.52
InChI Key: CZUSYQPOBBYAQC-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound featuring a pyridazine ring, a thiophene ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.

    Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amide Bond Formation: The thiophene-2-carboxylic acid is activated (e.g., using carbodiimide chemistry) and coupled with the amine group of the intermediate to form the final amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The thiophene and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism by which N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application, such as inhibition of enzyme activity in cancer cells or interaction with microbial cell walls in antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)benzamide: Similar structure but with a benzamide group instead of a thiophene ring.

    N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide lies in its combination of a pyridazine ring with a thiophene ring and a tetrahydrofuran moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[6-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c23-16(19-12-13-4-1-9-25-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-2-10-26-14/h2,5,7-8,10,13H,1,3-4,6,9,11-12H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUSYQPOBBYAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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